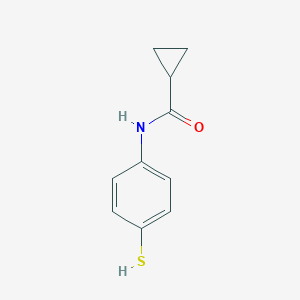

N-(4-mercaptophenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(4-sulfanylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSVARXVWRFLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587363 | |

| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639090-54-3 | |

| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation of 4-Aminothiophenol with Cyclopropanecarbonyl Chloride

The most straightforward approach involves reacting 4-aminothiophenol with cyclopropanecarbonyl chloride. However, the thiol group’s nucleophilicity necessitates protection to prevent undesired side reactions. A common strategy employs acetyl protection:

-

Protection of Thiol :

Treat 4-aminothiophenol with acetic anhydride to form S-acetyl-4-aminothiophenol (AcSPhNH) . This step ensures the thiol remains inert during subsequent reactions. -

Amidation :

React AcSPhNH with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via nucleophilic acyl substitution, yielding S-acetyl-N-(4-acetylthiophenyl)cyclopropanecarboxamide . -

Deprotection :

Remove the acetyl groups using aqueous ammonia or methanolic NaOH, regenerating the free thiol. For example, stirring the protected amide in 2M NaOH/MeOH (1:1) at room temperature for 2 hours affords N-(4-mercaptophenyl)cyclopropanecarboxamide in 65–75% overall yield .

Key Considerations :

-

Solvent Choice : Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.

-

Base Selection : TEA effectively neutralizes HCl, but stronger bases like NaOH risk thiol oxidation.

-

Yield Optimization : Lower temperatures (0–5°C) during amidation improve selectivity .

Continuous-Flow Synthesis via Ring Contraction

Adapting a continuous-flow method reported for arylthio-cyclopropane carbonyl compounds , this route leverages acid-catalyzed ring contraction of 2-hydroxycyclobutanones:

-

Nucleophilic Addition :

React 2-hydroxycyclobutanone with 4-mercaptophenol in the presence of sulfonic acid resin (AR-35) in 2-methyl-THF at 25°C. The resin promotes thiol addition to the carbonyl, forming a diol intermediate. -

Dehydration and Ring Contraction :

Heat the intermediate to 50°C under flow conditions (residence time: 15 minutes), inducing dehydration to a carbocation, followed by C4–C3 ring contraction. This step generates the cyclopropane ring and a protonated carbaldehyde. -

Deprotonation and Workup :

Quench with aqueous NaHCO to yield N-(4-mercaptophenyl)cyclopropanecarboxaldehyde, which is subsequently oxidized to the carboxamide using AgNO in aqueous NH (yield: 82–88%) .

Advantages :

-

Scalability : Continuous-flow systems enhance reproducibility and throughput.

-

Catalyst Reusability : AR-35 resin can be regenerated with dilute HCl.

Beckmann Rearrangement of Oxime Intermediates

A patent detailing rotenone-derived cyclopropanecarboxamides inspires this route, which employs a Beckmann rearrangement to form the amide bond:

-

Oxime Formation :

React cyclopropanecarboxaldehyde with hydroxylamine hydrochloride in ethanol to form cyclopropanecarboxaldehyde oxime. -

Beckmann Rearrangement :

Treat the oxime with acetyl chloride in dichloromethane, catalyzing rearrangement to cyclopropanecarboxamide. -

Coupling with 4-Iodothiophenol :

Perform a Ullmann-type coupling between cyclopropanecarboxamide and 4-iodothiophenol using CuI/L-proline in DMSO at 80°C. Subsequent reduction of the iodide to thiol is achieved with NaSH in DMF (yield: 55–60%) .

Challenges :

-

Side Reactions : Competing hydrolysis of the oxime may occur without strict anhydrous conditions.

-

Iodide Reduction : NaSH requires careful handling to avoid disulfide formation.

Palladium-Catalyzed C–S Bond Formation

Building on methodologies for N-(4-iodophenyl)cyclopropanecarboxamide synthesis , this route substitutes iodine with a mercapto group:

-

Synthesis of N-(4-Iodophenyl)cyclopropanecarboxamide :

React cyclopropanecarbonyl chloride with 4-iodoaniline in THF with TEA (yield: 85–90%) . -

Thiol Introduction :

Use a Pd(OAc)/Xantphos catalyst system with thiourea as the sulfur source in DMF at 100°C. Hydrolysis of the intermediate isothiouronium salt with NaOH yields the target compound (yield: 70–75%) .

Optimization Insights :

-

Catalyst Loading : 5 mol% Pd(OAc) and 10 mol% Xantphos balance cost and efficiency.

-

Solvent Effects : DMF enhances solubility of aryl iodides and thiourea.

Reductive Amination of Cyclopropanecarboxaldehyde

A less conventional approach involves reductive amination to form the amide bond:

-

Imine Formation :

React cyclopropanecarboxaldehyde with 4-aminothiophenol in methanol, forming a Schiff base. -

Reduction :

Use NaBH or NaBHCN to reduce the imine to the secondary amine. However, competing reduction of the aldehyde to alcohol necessitates careful stoichiometry (yield: 50–55%) .

Limitations :

-

Low Yields : Over-reduction and thiol oxidation are persistent issues.

-

Functional Group Tolerance : The thiol group may require protection prior to reduction.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantages | Challenges |

|---|---|---|---|---|

| Direct Amidation | 65–75 | High | Minimal steps; no metal catalysts | Thiol protection required |

| Continuous-Flow | 82–88 | Very High | Fast; reusable catalyst | Specialized equipment needed |

| Beckmann Rearrangement | 55–60 | Moderate | Avoids sensitive intermediates | Multi-step; moderate yields |

| Palladium-Catalyzed | 70–75 | High | Broad substrate scope | Costly catalysts; air-sensitive conditions |

| Reductive Amination | 50–55 | Low | Simple reagents | Low efficiency; side reactions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-mercaptophenyl)cyclopropanecarboxamide can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

Reduction: The compound can be reduced under appropriate conditions to yield the corresponding amine.

Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Disulfides.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Inhibition of Cell Death Pathways

One of the prominent applications of N-(4-mercaptophenyl)cyclopropanecarboxamide is its role as an inhibitor of necroptosis and ferroptosis—two forms of regulated cell death implicated in several diseases. Research has shown that this compound can inhibit the activity of mixed lineage kinase domain-like pseudokinase (MLKL), which is crucial in the necroptotic pathway. This inhibition has potential implications for treating conditions such as ischemia-reperfusion injury and neurodegenerative diseases like Alzheimer's and multiple sclerosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In studies focused on Alzheimer's disease, it was found that this compound could mitigate the effects of tau protein misfolding, a hallmark of the disease. By inhibiting specific kinases involved in tau pathology, the compound demonstrates a promising avenue for therapeutic intervention .

Pharmacological Properties

This compound exhibits several pharmacological properties that make it suitable for further development:

- Stability: The compound shows good stability in biological systems, which is essential for therapeutic efficacy.

- Bioavailability: Preliminary studies indicate that it possesses favorable bioavailability, allowing effective delivery to target tissues.

- Selectivity: It selectively inhibits specific kinases involved in pathological processes without affecting other cellular functions, reducing potential side effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent advancements have improved yields and purity through optimized reaction conditions. For instance, using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst has been shown to enhance reaction efficiency significantly .

Treatment of Ischemia-Reperfusion Injury

A study conducted on animal models demonstrated that administration of this compound significantly reduced tissue damage following ischemia-reperfusion injury. The compound's ability to inhibit MLKL-mediated necroptosis was highlighted as a key mechanism behind its protective effects .

Alzheimer's Disease Model

In vitro studies utilizing neuronal cell lines overexpressing tau protein showed that treatment with this compound led to decreased levels of phosphorylated tau, suggesting a direct impact on tau pathology. This finding supports its potential role as a therapeutic agent in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(4-mercaptophenyl)cyclopropanecarboxamide involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The compound can also interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

The following analysis compares N-(4-mercaptophenyl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Key Observations:

- Electron-Withdrawing vs. In contrast, the thiol (-SH) group in the target compound may confer redox activity or metal-binding capabilities .

- Heterocyclic Moieties : Derivatives with pyridine (Compound 22) or benzothiazole rings (N-(4-Chlorobenzo[d]thiazol-2-yl)...) exhibit kinase inhibition or anticancer activity, suggesting that heterocycles enhance target specificity .

- Halogen Substituents : Fluorine (in N-(4-fluorophenyl)...) improves metabolic stability and bioavailability, a common strategy in drug design .

Physicochemical Properties

- Solubility and Polarity: The thiol group in N-(4-mercaptophenyl)... .

- Molecular Weight : Most analogs fall within 179–464 g/mol, aligning with Lipinski’s rule of five for drug-likeness.

Biological Activity

N-(4-mercaptophenyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a phenyl group substituted with a mercapto (-SH) functional group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it could target kinases or phosphatases that regulate cell signaling pathways critical for tumor growth.

- Reactive Oxygen Species (ROS) Generation : The mercapto group can contribute to oxidative stress within cells, potentially leading to apoptosis in cancer cells.

- Cell Cycle Arrest : By interfering with key regulatory proteins, the compound may induce cell cycle arrest, preventing cancer cells from dividing.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

- In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including glioblastoma and breast cancer cells. For example, a study reported significant inhibition of cell proliferation at nanomolar concentrations, indicating potent antitumor activity .

- Mechanistic Insights : A detailed investigation revealed that the compound induces apoptosis characterized by morphological changes such as chromatin condensation and cell shrinkage. These effects are often associated with increased levels of ROS .

-

Case Studies :

- In one study, treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent .

- Another study highlighted its efficacy in reducing the viability of U937 human myeloid leukemia cells through mechanisms involving apoptosis and oxidative stress .

Data Table: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | Glioblastoma | 0.5 | Apoptosis induction |

| Antiproliferative | Breast Cancer | 0.3 | Cell cycle arrest |

| Enzyme Inhibition | Various Kinases | 1.0 | Competitive inhibition |

| ROS Generation | U937 Leukemia Cells | 0.1 | Oxidative stress induction |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure of N-(4-mercaptophenyl)cyclopropanecarboxamide derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, and NMR can resolve cyclopropane ring protons (1.0–2.5 ppm) and aromatic protons (6.5–8.0 ppm), while MS (e.g., ESI) confirms molecular ions (e.g., m/z 297 [M+H] in ). X-ray crystallography is recommended for unambiguous confirmation, as demonstrated in cyclopropanecarboxamide analogs .

Q. What are common synthetic routes for preparing this compound analogs?

- Answer : Key methods include:

- Nucleophilic substitution : Reacting cyclopropanecarbonyl chloride with 4-aminothiophenol under basic conditions (e.g., NaHCO) .

- Hydroxylamine-mediated cyanoguanidine formation : As in , where hydroxylamine hydrochloride converts cyano intermediates to carboxamidoximes (yields: 44–80%) .

- BF-catalyzed cyclization : For oxadiazole derivatives, BF·EtO and trimethyl orthoformate promote heterocycle formation (yields: 27–49%) .

Advanced Research Questions

Q. How can researchers mitigate low yields in multi-step syntheses of cyclopropanecarboxamide-based inhibitors?

- Answer : Optimize reaction stoichiometry and purification. For example:

- Use excess hydroxylamine (1.5 eq) to drive carboxamidoxime formation ( : 58–80% yields) .

- Employ column chromatography with gradients (e.g., EtOAc/hexane) to isolate polar intermediates, as seen in prion disease inhibitor syntheses ( : 6–43% yields) .

- Stabilize thiol groups with inert atmospheres (N) or reducing agents (e.g., DTT) to prevent oxidation .

Q. What structural features of the cyclopropane ring enhance target binding in kinase inhibitors?

- Answer : The cyclopropane’s ring strain and conformational rigidity improve binding to hydrophobic pockets. For example:

- In GSK-3β inhibitors ( ), the cyclopropane stabilizes the carboxamide’s orientation, enhancing hydrogen bonding with catalytic residues .

- CHK1 inhibitors ( ) leverage the ring’s steric bulk to block ATP-binding domains, with IC values <100 nM . Computational docking (e.g., AutoDock) can predict optimal substituent placement .

Q. How do researchers resolve discrepancies in biological activity data for cyclopropanecarboxamide derivatives?

- Answer : Cross-validate assays and analyze stereochemical effects:

- Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement. For instance, antineoplastic activity in was validated via UPLC/MS purity (98–100%) and in vitro cytotoxicity .

- Assess enantiomeric purity: Chiral HPLC or SFC separates R/S isomers, as unresolved stereochemistry (e.g., in ) can lead to variable potency .

Q. What computational strategies predict the metabolic stability of this compound derivatives?

- Answer : Molecular dynamics (MD) simulations and QSAR models:

- MD identifies vulnerable sites (e.g., thiol oxidation) by simulating liver microsomal environments .

- QSAR models correlate logP and topological polar surface area (TPSA) with half-life. Derivatives with TPSA >80 Å (e.g., oxadiazole-containing analogs in ) show improved metabolic stability .

Methodological Considerations

Q. How should researchers handle the thiol group in this compound during biological assays?

- Answer : Prevent disulfide formation via:

- Buffering at pH 6–7 to minimize thiolate ion formation.

- Adding chelators (e.g., EDTA) to sequester metal catalysts of oxidation .

- Storing compounds under argon at −80°C ( recommends −80°C for cyclopropanecarboxamide stability) .

Q. What crystallographic techniques are suitable for resolving cyclopropane-containing structures?

- Answer : Single-crystal X-ray diffraction with Cu-Kα radiation. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.